3-Hydroxybenzamide
Overview
Description
3-Hydroxybenzamide is a compound with the molecular formula C7H7NO2 . It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . It is often used in research and not intended for medicinal or household use .
Synthesis Analysis
The synthesis of 3-Hydroxybenzamide and similar compounds often starts from protocatechuic acid or similar substances . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzamide consists of a C7H7NO2 formula . The dihedral angle between the mean plane of the aromatic ring and the plane of C7/N1/O1 is 22.9 (2) .
Chemical Reactions Analysis
3-Hydroxybenzamide exhibits various chemical reactions. For instance, it can be used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Scientific Research Applications
Antimicrobial and Antifungal Activities
3-Hydroxybenzamide derivatives have been synthesized and demonstrated notable antibacterial and antifungal activities, comparable to standard drugs. These derivatives, synthesized from isatoic anhydride and different hydroxamic acids, show potential in combating both Gram-positive and Gram-negative bacteria and fungi (Mahesh et al., 2015).
Spectroscopic Studies and Antibacterial Activity
4-Hydroxybenzamide has undergone extensive spectroscopic studies, including molecular structural analysis using DFT calculations and experimental data comparison. These studies have contributed to understanding its antibacterial and antifungal activities, potentially informing the development of new antimicrobial agents (Ramesh et al., 2020).
Antioxidant, Thrombin-Inhibitory, and Anticancer Activities
Hydroxybenzamide derivatives have shown excellent antioxidant properties, thrombin-inhibitory effects, and varying degrees of anticancer activities. These derivatives, synthesized from protocatechuic acid, exhibit minimal harmful effects on normal cells, indicating potential therapeutic applications in cancer, thrombotic diseases, and aging (Wei et al., 2016).
Role as Potential Catalysts
Chiral N-hydroxybenzamides have been synthesized and characterized as precursors of chiral short-lived N-oxyl radicals. These have applications in asymmetric oxidations and have shown moderate chiral discrimination in hydrogen atom transfer processes (Capraro et al., 2014).
Discovery of Anticancer Agents
Research involving hydroxybenzamide derivatives led to the discovery of potent anticancer agents like HJC0416. These agents, with alterations in their structure, have shown significant anticancer profiles, both in vitro and in vivo (Chen et al., 2014).
Complexation Equilibria Studies
The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, contributing to the understanding of metal-ligand interactions in various biological and chemical processes (Furia & Porto, 2008).
Gas-Phase Molecular Structures
Studies on the molecular structures of hydroxybenzamide derivatives in the gas phase have provided insights into their intramolecular hydrogen bonding, influencing their chemical behavior and potential applications in various fields (Aarset et al., 2013).
Safety And Hazards
3-Hydroxybenzamide is harmful if swallowed, causes skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .
Future Directions
Hydroxybenzamide derivatives, including 3-Hydroxybenzamide, have shown superior antioxidant, thrombin-inhibitory, and anticancer activities along with excellent biocompatibility . These compounds have the potential application in therapeutic interventions and disease prevention of cancer, thrombotic diseases, and aging .
properties
IUPAC Name |
3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMMGKYJUWYIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321635 | |
Record name | 3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenzamide | |
CAS RN |
618-49-5 | |
Record name | 3-Hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 618-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxybenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75X4NC5TNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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